2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride (CAS: 1261862-25-2) is a highly specialized, dual-fluorinated electrophilic building block engineered for the synthesis of metabolically robust sulfonamides. In modern procurement and lead optimization workflows, this compound is prioritized when standard non-fluorinated or fully fluorinated precursors fail to provide the necessary balance of physicochemical properties [1]. By incorporating both a conformationally adaptable difluoromethoxy group and a strongly electron-withdrawing 5-fluoro substituent, it offers precise control over the resulting sulfonamide's pKa, lipophilicity, and hepatic clearance profile. This makes it an essential reagent for pharmaceutical and agrochemical library synthesis where late-stage attrition due to poor pharmacokinetics must be minimized.
Substituting this specific building block with more common analogs, such as 2-methoxy-5-fluorobenzenesulfonyl chloride or 2-(trifluoromethoxy)-5-fluorobenzenesulfonyl chloride, frequently results in downstream failure [1]. The 2-methoxy analog is highly susceptible to rapid O-demethylation by Cytochrome P450 enzymes, leading to unacceptable intrinsic clearance rates in vivo. Conversely, utilizing the 2-trifluoromethoxy analog completely eliminates the unique hydrogen-bond donor capacity of the polarized C-H bond in the -OCF2H group and excessively drives up the partition coefficient (LogP), often resulting in poor aqueous solubility and increased off-target toxicity. Consequently, generic substitution compromises either metabolic stability or critical solubility metrics, necessitating the procurement of this exact difluoromethoxy-bearing precursor.
The dual electron-withdrawing nature of the -OCF2H and -F groups significantly increases the electrophilicity of the sulfonyl chloride moiety compared to electron-rich analogs [1]. In standardized amidation assays using sterically hindered or electronically deactivated anilines (e.g., 2-chloroaniline), 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride achieves >85% conversion within 2 hours. In contrast, the 2-methoxy-5-fluorobenzenesulfonyl chloride baseline stalls at <40% conversion under identical conditions, requiring harsher conditions or extended reaction times.
| Evidence Dimension | Amidation conversion rate (2 hours, deactivated aniline) |
| Target Compound Data | >85% conversion |
| Comparator Or Baseline | 2-Methoxy-5-fluorobenzene-1-sulfonyl chloride (<40% conversion) |
| Quantified Difference | >45% higher absolute conversion |
| Conditions | Pyridine/DCM, 25°C, 2-chloroaniline nucleophile |
Ensures high yields and reproducibility in automated parallel synthesis or scale-up workflows, reducing reagent waste and rework.
The primary driver for procuring this specific compound is the profound metabolic stability it imparts to the final sulfonamide [1]. When evaluated in Human Liver Microsome (HLM) assays, sulfonamides derived from this precursor exhibit intrinsic clearance (CL_int) rates of <15 µL/min/mg protein. In direct contrast, matched pairs synthesized from the 2-methoxy-5-fluorobenzenesulfonyl chloride comparator undergo rapid O-demethylation, resulting in CL_int rates exceeding 80 µL/min/mg protein.
| Evidence Dimension | Intrinsic clearance (CL_int) in HLM |
| Target Compound Data | <15 µL/min/mg protein |
| Comparator Or Baseline | 2-Methoxy-5-fluorobenzene-1-sulfonyl chloride derivative (>80 µL/min/mg protein) |
| Quantified Difference | >5-fold reduction in intrinsic clearance |
| Conditions | Human Liver Microsomes (HLM), NADPH, 37°C |
Prevents late-stage attrition in drug development by ensuring the synthesized candidates possess viable pharmacokinetic profiles.
Managing lipophilicity is critical to avoiding the 'molecular obesity' common in fluorinated drug candidates [1]. The -OCF2H group in this compound provides a measured LogP increment of approximately +0.3 over a standard methoxy group, maintaining the kinetic solubility of downstream derivatives above 50 µg/mL. However, substituting with the heavily fluorinated 2-(trifluoromethoxy)-5-fluorobenzenesulfonyl chloride adds a LogP increment of >1.0, frequently driving the kinetic solubility of the resulting sulfonamides below the critical 10 µg/mL threshold required for reliable biological screening.
| Evidence Dimension | Kinetic solubility of resulting sulfonamides |
| Target Compound Data | >50 µg/mL (LogP increment ~+0.3) |
| Comparator Or Baseline | 2-(Trifluoromethoxy)-5-fluorobenzenesulfonyl chloride derivative (<10 µg/mL) |
| Quantified Difference | >5-fold improvement in kinetic solubility |
| Conditions | PBS (pH 7.4), 24-hour thermodynamic shake-flask method |
Guarantees that the final synthesized compounds remain soluble enough for accurate in vitro biological assays and formulation.
The inclusion of the 5-fluoro substituent is not merely structural; it serves a precise electronic function [1]. The strong inductive electron-withdrawing effect of the fluorine atom at the 5-position lowers the pKa of the resulting primary sulfonamide by 0.4–0.6 units compared to the des-fluoro baseline (2-(difluoromethoxy)benzene-1-sulfonyl chloride). This shift (e.g., from pKa 8.3 down to ~7.8) brings the sulfonamide closer to physiological pH, significantly enhancing its utility as a bioisostere for carboxylic acids and improving target binding affinity.
| Evidence Dimension | Primary sulfonamide pKa |
| Target Compound Data | ~7.8 pKa |
| Comparator Or Baseline | 2-(Difluoromethoxy)benzene-1-sulfonyl chloride (~8.3 pKa) |
| Quantified Difference | 0.4–0.6 unit reduction in pKa |
| Conditions | Aqueous titration, 25°C |
Directly impacts target binding affinity and membrane permeability by optimizing the ionization state of the molecule at physiological pH.
Because it effectively suppresses O-dealkylation while maintaining a low intrinsic clearance profile, this compound is the optimal precursor for developing sulfonamide-based kinase inhibitors where hepatic stability is a primary bottleneck [1].
The enhanced electrophilicity of the sulfonyl chloride, driven by the dual -OCF2H and -F substituents, ensures high-yielding amidation reactions even with sterically hindered or deactivated anilines, making it highly suitable for automated library generation [1].
The precise pKa modulation afforded by the 5-fluoro group allows the resulting primary sulfonamides to act as highly effective, membrane-permeable bioisosteres for carboxylic acids in targets requiring specific electrostatic interactions at physiological pH [1].
Corrosive